{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1354011-75-8) is a tertiary amine derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected isopropylamino group at position 3 and an acetic acid moiety at position 1. Its molecular formula is C₁₅H₂₈N₂O₄, with a molecular weight of 300.40 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing ligands targeting receptors such as peroxisome proliferator-activated receptors (PPARs) or kinase inhibitors .
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-7-6-8-17(9-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPXNJVKDXCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS Number: 1353974-85-2) is a synthetic organic molecule characterized by a piperidine ring and various functional groups that suggest potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, an isopropyl amino group, and an acetic acid moiety, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H30N2O4 |
| Molecular Weight | 314.42 g/mol |
| Boiling Point | 423.6 ± 28.0 °C |
| Density | 1.069 ± 0.06 g/cm³ |
| pKa | 2.47 ± 0.10 |
Biological Activity
The biological activity of this compound is primarily linked to its pharmacological potential, particularly in the context of drug development targeting various biological pathways.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, similar to other piperidine derivatives that have been studied for their ability to modulate enzyme activity.
- Receptor Binding : Interaction studies suggest that this compound could bind to various receptors, potentially influencing signaling pathways critical for therapeutic efficacy.
Predictive Models
Recent predictive models indicate that compounds with similar structures have diverse biological activity spectra, including anti-inflammatory and analgesic effects. These models help in assessing the therapeutic potential of this compound.
Case Studies
- Analgesic Properties : A study on structurally related piperidine derivatives demonstrated significant analgesic effects in animal models, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Research has indicated that certain piperidine compounds exhibit neuroprotective effects against neurodegenerative diseases, which could be relevant for this compound's development as a neuroprotective agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Piperidine Derivative : Starting from commercially available piperidine compounds.
- Boc Protection : The amino group is protected using a Boc group to enhance stability during subsequent reactions.
- Acetylation : The final step involves introducing the acetic acid moiety through acetylation reactions.
Applications
The applications of this compound are diverse:
- Pharmaceutical Development : As a potential lead compound in drug discovery targeting pain management and neurological disorders.
- Chemical Biology : Utilized in studies involving enzyme interactions and receptor binding assays.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound's structural features make it a candidate for developing pharmacological agents. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant effects : Studies suggest that modifications to the piperidine structure can enhance serotonin receptor binding, potentially leading to new antidepressant therapies.
- Neuroprotective properties : The piperidine ring is often associated with neuroprotective effects, making this compound a target for neurological disorder treatments.
2. Drug Development
The compound's unique functional groups allow for extensive modification, leading to derivatives that can be screened for specific biological activities. Predictive models have been employed to assess the potential therapeutic applications based on its chemical structure.
3. Interaction Studies
Research involving {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid often focuses on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to understand these interactions better, which is crucial for drug design.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their antidepressant effects, emphasizing the role of structural modifications in enhancing efficacy.
- Another research article focused on neuroprotective agents derived from piperidine structures, demonstrating how modifications can lead to improved outcomes in models of neurodegeneration.
These findings underscore the importance of this compound in ongoing research aimed at discovering new therapeutic agents.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, enabling further functionalization of the amine moiety.
| Reaction Conditions | Reagents | Yield | References |
|---|---|---|---|
| Acidolysis | Trifluoroacetic acid (TFA) in DCM | 85–92% | |
| Hydrolysis | HCl in dioxane (4 M) | 78% |
-
Mechanism : Protonation of the Boc carbonyl oxygen leads to cleavage of the carbamate bond, releasing CO₂ and tert-butanol.
-
Applications : Deprotection is critical for peptide coupling or introducing secondary amines in pharmaceutical intermediates.
Nucleophilic Substitution at Piperidine
The piperidine ring’s methylamino group participates in alkylation or acylation reactions.
Key Findings:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DCM at 0–20°C using TEA as a base, yielding quaternary ammonium derivatives .
-
Acylation : Acetic anhydride in pyridine selectively acylates the secondary amine (62% yield).
Carboxylic Acid Reactivity
The acetic acid moiety undergoes typical carboxylate transformations:
-
Peptide Synthesis : Coupling with L-phenylalanine ethyl ester via HATU activation produced enantiopure dipeptides (59% yield, >96% ee) .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes regioselective reactions:
Hydrogenation:
-
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds while preserving the Boc group (82% yield).
Oxidation:
-
Treatment with m-CPBA forms N-oxide derivatives (68% yield).
Stability Under Thermal and Basic Conditions
-
Thermal Degradation : Decomposes above 150°C via Boc group cleavage (TGA data).
-
Base Sensitivity : Exposure to NaOH (2 M) hydrolyzes esters but leaves the carbamate intact.
Stereochemical Considerations
-
Enantiomeric Integrity : Reactions at the piperidine nitrogen proceed with retention of configuration due to steric hindrance from the Boc group .
-
Chiral Resolution : HPLC with a chiral stationary phase (CSP) separates enantiomers (ee >98%) .
Key Reaction Data Table
| Reaction | Reagents/Conditions | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 2 h, RT | Free amine | 92% | Retention |
| Methyl Ester Formation | SOCl₂, MeOH, 0°C → RT | Methyl ester | 89% | N/A |
| Peptide Coupling | HATU/DIPEA, L-Phe-OEt, DMF | Dipeptide (S,S)-7 | 59% | >96% ee |
| N-Alkylation | CH₃I, TEA, DCM, 0°C | Quaternary ammonium salt | 74% | Retention |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, substitution positions, or functional groups, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications
Substituent Groups :
- Isopropyl vs. Cyclopropyl : The cyclopropyl analog (CAS 1354019-05-8) offers greater metabolic stability due to the strained ring structure, whereas the bulkier isopropyl group in the parent compound may hinder receptor binding but improve lipophilicity .
- Phenyl vs. Acetic Acid : The phenyl-substituted compound (CAS 652971-20-5) exhibits reduced aqueous solubility compared to acetic acid derivatives, limiting its utility in hydrophilic environments .
Substitution Position: Piperidine-3 vs.
Functional Groups :
- Carboxylic Acid vs. Acetic Acid : The carboxylic acid in CAS 652971-20-5 increases acidity (pKa ~2-3) compared to the acetic acid moiety (pKa ~4.7), influencing ionization and bioavailability .
Q & A
What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the piperidine core in this compound?
Basic Research Question
The Boc group is typically introduced via nucleophilic substitution or coupling reactions. A common method involves reacting the secondary amine (isopropyl-amino-piperidine intermediate) with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions . Catalytic dimethylaminopyridine (DMAP) can accelerate the reaction. Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to remove excess Boc₂O. Confirmation of Boc incorporation requires FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹³C NMR (quaternary carbon at ~80 ppm) .
How can researchers optimize reaction yields for the acetic acid moiety conjugation to the piperidine nitrogen?
Advanced Research Question
The acetic acid group is typically introduced via alkylation or nucleophilic displacement. For example, reacting the piperidine intermediate with bromoacetic acid in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12–24 hours . Steric hindrance from the Boc-protected isopropyl group may reduce reactivity; using a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) can improve yields. Monitor progress via TLC (silica, Rf ~0.3 in 10% methanol/DCM). If yields remain low, consider activating the acetic acid as a mixed anhydride or using coupling agents like EDC/HOBt .
What analytical techniques are critical for confirming the stereochemical integrity of the piperidine ring?
Basic Research Question
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) is essential for resolving enantiomers. Compare retention times with a racemic standard . For absolute configuration determination, single-crystal X-ray diffraction is ideal. If crystals are unavailable, use NOESY NMR to analyze spatial proximity between the Boc group and adjacent protons. Circular dichroism (CD) spectroscopy can also correlate Cotton effects with known configurations .
How should researchers address discrepancies in ¹H NMR data for the methylene bridge (-CH₂-) between the piperidine and isopropylamine groups?
Advanced Research Question
Unexpected splitting or shifts in methylene protons may arise from conformational flexibility or solvent effects. Record NMR spectra in deuterated DMSO (which restricts rotation) to stabilize specific conformers . If ambiguity persists, synthesize a deuterated analog or use 2D COSY to trace coupling patterns. Computational modeling (e.g., DFT) can predict preferred conformations and simulate NMR spectra for comparison .
What stability considerations are critical for long-term storage of this compound?
Advanced Research Question
The Boc group is susceptible to acidolysis. Store the compound under anhydrous conditions at –20°C in sealed vials with desiccant packs. Avoid exposure to trifluoroacetic acid (TFA) or HCl vapors. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Peaks corresponding to deprotected amine (retention time shifts) indicate instability . For aqueous solutions, adjust pH to 6–8 to prevent hydrolysis of the ester or amide bonds .
How can researchers evaluate the compound’s potential as a pharmacophore in opioid or chemokine receptor targeting?
Advanced Research Question
Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets (e.g., μ-opioid receptor’s extracellular loop 2). Validate predictions with radioligand displacement assays (e.g., competition with [³H]DAMGO). For in vitro activity, perform cAMP inhibition assays in HEK293 cells expressing the receptor . Structural analogs with piperidine-acetic acid motifs have shown affinity for neurotensin receptors, suggesting similar screening pipelines .
What strategies mitigate byproduct formation during Boc deprotection?
Advanced Research Question
Standard Boc removal uses TFA in DCM (1:4 v/v), but carbocation formation from the tert-butyl group can lead to alkylation byproducts. Add scavengers like triisopropylsilane (TIS) or water (2% v/v) to quench reactive intermediates . For acid-sensitive compounds, employ milder conditions (e.g., HCl in dioxane). Monitor deprotection efficiency via LC-MS; a mass shift of –100 Da (loss of Boc) confirms success .
How should researchers resolve low solubility in biological assays?
Basic Research Question
Salt formation (e.g., sodium or hydrochloride salt) enhances aqueous solubility. Alternatively, use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. For in vivo studies, prepare PEGylated prodrugs by esterifying the acetic acid group with polyethylene glycol (PEG) . Measure solubility via nephelometry or HPLC-UV at saturation .
What toxicological screening is recommended prior to in vivo studies?
Advanced Research Question
Assess acute toxicity in zebrafish embryos (LC₅₀) or mammalian cell lines (e.g., HepG2 IC₅₀ via MTT assay). For genotoxicity, perform Ames tests (bacterial reverse mutation) and micronucleus assays . Prioritize compounds with >10 μM IC₅₀ in cytotoxicity screens. Include positive controls (e.g., cisplatin for genotoxicity) to validate assay sensitivity .
How can contradictory bioactivity data between enantiomers be systematically analyzed?
Advanced Research Question
Separate enantiomers via preparative chiral HPLC and test each in dose-response assays (e.g., calcium flux for GPCR activity). Use Schild analysis to compare potency (pEC₅₀) and efficacy (Eₘₐₓ). For mechanistic insights, perform molecular dynamics simulations to identify differential binding poses. Publish negative results to highlight stereochemical dependencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
